molecular formula C10H9F2N3O B2520698 2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250123-73-9

2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2520698
CAS No.: 1250123-73-9
M. Wt: 225.199
InChI Key: LSIRKIZRZRSAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development of Antifungal Agents

One significant application of derivatives similar to "2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol" is in the synthesis of broad-spectrum triazole antifungal agents. For instance, the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, involves setting relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process demonstrates the compound's role in developing antifungal medications through complex synthesis routes (Butters et al., 2001).

Analytical Method Development

Another application is in the development and validation of analytical methods for detecting genotoxic impurities in drug samples. For example, a method was developed for quantitative determination of a genotoxic impurity and its precursor in a fluconazole drug sample by liquid chromatography–tandem mass spectrometry. This demonstrates the compound's importance in ensuring the safety and efficacy of pharmaceutical products by accurately identifying and quantifying potential harmful impurities (Devanna & Reddy, 2016).

Innovative Synthesis Techniques

Research into the uncatalyzed reaction of alkynes with 1,2-dipoles for the room temperature synthesis of cyclobutenes has explored derivatives of "this compound". These studies showcase innovative synthetic techniques that could pave the way for new drug discovery or material synthesis processes, highlighting the compound's versatility beyond traditional drug applications (Alcaide et al., 2015).

Antifungal Activity of New Compounds

New 1,2,4-triazoles having a difluoro(heteroaryl)methyl moiety, designed and synthesized from reactions involving derivatives similar to the queried compound, show significant antifungal activities. This underscores the potential for developing new antifungal treatments based on the structural manipulation and synthesis of related compounds, providing a pathway for creating more effective antifungal drugs (Eto et al., 2000).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .

Properties

IUPAC Name

2-[1-(3,5-difluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-7-3-8(12)5-10(4-7)15-6-9(1-2-16)13-14-15/h3-6,16H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRKIZRZRSAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.